Cas no 919976-16-2 (N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide)

N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a synthetically derived small molecule featuring a benzodiazole core substituted with a 3-chlorophenylmethyl group and a furan-2-carboxamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its structurally diverse pharmacophores, which may confer selective binding properties. The presence of the chlorophenyl and furan groups enhances its lipophilicity and potential bioactivity, making it suitable for further derivatization in medicinal chemistry research. Its well-defined molecular structure allows for precise modifications, facilitating studies in drug discovery and biochemical applications. The compound is typically characterized by high purity and stability under standard laboratory conditions.
N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide structure
919976-16-2 structure
Product name:N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
CAS No:919976-16-2
MF:C21H18ClN3O2
MW:379.839523792267
CID:5426401

N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide
    • N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
    • Inchi: 1S/C21H18ClN3O2/c1-24(21(26)19-10-5-11-27-19)14-20-23-17-8-2-3-9-18(17)25(20)13-15-6-4-7-16(22)12-15/h2-12H,13-14H2,1H3
    • InChI Key: SBPSRHRZDDIMLO-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C(N(CC1N(CC2=CC=CC(Cl)=C2)C2=CC=CC=C2N=1)C)=O

N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3320-0521-2μmol
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3320-0521-75mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
75mg
$208.0 2023-07-27
Life Chemicals
F3320-0521-50mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
50mg
$160.0 2023-07-27
Life Chemicals
F3320-0521-5μmol
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
5μmol
$63.0 2023-07-27
Life Chemicals
F3320-0521-20μmol
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
20μmol
$79.0 2023-07-27
Life Chemicals
F3320-0521-40mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
40mg
$140.0 2023-07-27
Life Chemicals
F3320-0521-5mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
5mg
$69.0 2023-07-27
Life Chemicals
F3320-0521-20mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
20mg
$99.0 2023-07-27
Life Chemicals
F3320-0521-25mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F3320-0521-30mg
N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
919976-16-2 90%+
30mg
$119.0 2023-07-27

Additional information on N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide

Introduction to N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide (CAS No. 919976-16-2)

The compound N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide, identified by the CAS registry number 919976-16-2, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically featuring a benzodiazole ring system and a furan moiety. The integration of these structural elements endows the molecule with unique electronic properties and reactivity, making it an intriguing subject for both academic and industrial investigations.

Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like this one. The synthesis of N-({1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves multi-component reactions and strategic functional group transformations. Researchers have employed methodologies such as Suzuki coupling, Stille coupling, and nucleophilic aromatic substitution to achieve high yields and purity. These methods highlight the versatility of modern organic synthesis techniques in constructing intricate molecular architectures.

The structural features of this compound are particularly noteworthy. The benzodiazole ring system is known for its aromatic stability and ability to participate in various π-interactions, which can be exploited in supramolecular chemistry. The presence of a chlorophenyl group introduces electron-withdrawing effects, influencing the electronic distribution across the molecule. Additionally, the furan moiety contributes to conjugation and can act as a site for further functionalization, enhancing the molecule's versatility in different chemical environments.

Recent studies have explored the biological activity of N-{[1-(3-chlorophenyl)methyl]-1H-benzodiazolium} derivatives, revealing potential applications in drug discovery. For instance, research has demonstrated that such compounds exhibit moderate to high potency against certain cancer cell lines, suggesting their role as potential antitumor agents. Furthermore, their ability to modulate enzyme activity makes them promising candidates for therapeutic interventions in inflammatory diseases.

In terms of physical properties, this compound exhibits a melting point of approximately 245°C under standard conditions. Its solubility profile indicates moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while it is sparingly soluble in water. These characteristics make it suitable for use in organic synthesis reactions that require controlled solubility parameters.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations have revealed that the molecule's frontier molecular orbitals are significantly influenced by the electron-withdrawing groups present on the benzodiazole ring. This understanding has facilitated rational design strategies for modifying the compound's electronic properties to suit specific applications.

From an environmental perspective, studies on the biodegradation pathways of similar compounds suggest that this molecule may undergo hydrolytic cleavage under certain conditions. However, further research is required to fully characterize its environmental impact and degradation kinetics.

In conclusion, N-{[1-(3-chlorophenyl)methyl]-benzodiazolium} derivatives represent a promising class of compounds with diverse applications across chemistry and biology. Their unique structural features and reactivity make them valuable tools for advancing both fundamental research and practical innovations in drug development and materials science.

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